Cas no 50-38-4 (2,3,5,6-tetrachlorobenzoic acid)
2,3,5,6-tetrachlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2,3,5,6-tetrachloro-
- 2,3,5,6-Tetrachlorobenzoic acid
- 2,3,5,6-TETRAMETHYLBENZOICACID
- 2,3,5,6-TBA
- 2,3,5,6-Tetrachlor-benzoesaeure
- 2,3,5,6-tetrachloro-benzoic acid
- 2,5,6-Tetrachlorobenzoic acid
- AC1L1L2Z
- Benzoic acid,3,5,6-tetrachloro-
- BRN 1968842
- NSC138837
- DTXSID50198163
- 50-38-4
- Q27257019
- F79773
- NSC-138837
- EN300-3007550
- BENZOICACID,2,3,5,6-TETRACHLORO-
- AKOS016038574
- 3C2S8YI423
- UNII-3C2S8YI423
- SCHEMBL2588215
- 2,5,6-TBA
- BENZOIC ACID, 2,3,5,6-TETRACHLORO-
- NSC 138837
- UYGUFXUBSNDUFA-UHFFFAOYSA-N
- DTXCID80120654
- 2,3,5,6-tetrachlorobenzoic acid
-
- MDL: MFCD00093488
- Inchi: 1S/C7H2Cl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
- InChI Key: UYGUFXUBSNDUFA-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1C(=O)O)Cl)Cl)Cl
Computed Properties
- Exact Mass: 257.88106
- Monoisotopic Mass: 257.881
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Density: 1.735
- Boiling Point: 348°Cat760mmHg
- Flash Point: 164.3°C
- Refractive Index: 1.622
- PSA: 37.3
2,3,5,6-tetrachlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3007550-0.05g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95.0% | 0.05g |
$212.0 | 2025-03-19 | |
| Enamine | EN300-3007550-0.1g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95.0% | 0.1g |
$317.0 | 2025-03-19 | |
| Enamine | EN300-3007550-0.25g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95.0% | 0.25g |
$452.0 | 2025-03-19 | |
| Enamine | EN300-3007550-0.5g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
| Enamine | EN300-3007550-1.0g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
| Enamine | EN300-3007550-2.5g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-3007550-5.0g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
| Enamine | EN300-3007550-10.0g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
| Enamine | EN300-3007550-1g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95% | 1g |
$914.0 | 2023-09-06 | |
| Enamine | EN300-3007550-5g |
2,3,5,6-tetrachlorobenzoic acid |
50-38-4 | 95% | 5g |
$2650.0 | 2023-09-06 |
2,3,5,6-tetrachlorobenzoic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2,3,5,6-tetrachlorobenzoic acid
2,3,5,6-Tetrachlorobenzoic Acid (CAS No: 50-38-4)
2,3,5,6-Tetrachlorobenzoic acid is a synthetic organic compound with the CAS registry number 50-38-4. This compound is a derivative of benzoic acid, characterized by the presence of four chlorine atoms attached to the benzene ring at positions 2, 3, 5, and 6. The molecular formula of 2,3,5,6-tetrachlorobenzoic acid is C7H3Cl4O2, and its molecular weight is approximately 271.9 g/mol.
The compound exists as a white crystalline solid with a melting point of around 190°C and a boiling point of 410°C at standard atmospheric pressure. It is sparingly soluble in water but exhibits better solubility in organic solvents such as dichloromethane and acetone. The chemical structure of 2,3,5,6-tetrachlorobenzoic acid consists of a benzene ring substituted with four chlorine atoms and a carboxylic acid group (-COOH) at position 1.
The synthesis of 2,3,5,6-tetrachlorobenzoic acid typically involves the chlorination of benzoic acid derivatives under controlled conditions to achieve the desired substitution pattern on the benzene ring. This process often requires careful control of reaction conditions to ensure high yields and purity of the final product.
One of the key applications of 2,3,5,6-tetrachlorobenzoic acid is in the field of organic synthesis as an intermediate for producing various biologically active compounds. Recent studies have highlighted its potential as a precursor in the development of novel pharmaceutical agents targeting specific biological pathways.
In addition to its role in organic synthesis, 2,3,5,6-tetrachlorobenzoic acid has been explored for its environmental fate and toxicity profile. Research conducted in recent years has focused on understanding its persistence in various environmental matrices and its potential impact on aquatic ecosystems.
A significant area of current research involves the evaluation of 2,3,5,6-tetrachlorobenzoic acid as a potential candidate for use in advanced materials science applications. For instance, studies have examined its ability to act as a building block for constructing functional materials with tailored electronic properties.
The compound has also been studied for its potential role in agrochemical applications. Recent findings suggest that it may possess pesticidal properties or serve as an intermediate in the synthesis of more complex agrochemical agents.
In terms of safety considerations, studies have been conducted to assess the acute and chronic toxicity profiles of 2
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